molecular formula C10H12BrN B3211257 4-Bromo-2-cyclopentylpyridine CAS No. 1086381-41-0

4-Bromo-2-cyclopentylpyridine

Cat. No.: B3211257
CAS No.: 1086381-41-0
M. Wt: 226.11 g/mol
InChI Key: IQRSFIDJNCRIDW-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopentylpyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 2-position and a bromine atom at the 4-position. The cyclopentyl group introduces steric bulk and enhanced lipophilicity compared to smaller substituents like cyclopropyl or methyl. These characteristics may influence its solubility, reactivity, and biological activity, making it valuable in pharmaceutical and materials chemistry as a building block for complex molecules.

Properties

IUPAC Name

4-bromo-2-cyclopentylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-6-12-10(7-9)8-3-1-2-4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRSFIDJNCRIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301768
Record name Pyridine, 4-bromo-2-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-41-0
Record name Pyridine, 4-bromo-2-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-2-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopentylpyridine typically involves the bromination of 2-cyclopentylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-cyclopentylpyridine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopentylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-cyclopentylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopentylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its structure allows it to interact with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-2-cyclopentylpyridine with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications
4-Bromo-2-cyclopentylpyridine C₁₀H₁₂BrN 226.11 Br (4), cyclopentyl (2) High lipophilicity; potential kinase inhibitor intermediate
4-Bromo-2-cyclopropylpyridine C₈H₈BrN 198.06 Br (4), cyclopropyl (2) Used in cross-coupling reactions; lower steric hindrance
4-Bromo-2-methylpyridine C₆H₆BrN 172.02 Br (4), methyl (2) mp 32–36°C; precursor in organometallic synthesis
2-Chloro-4-bromopyridine C₅H₃BrClN 192.44 Br (4), Cl (2) Dual halogenation enhances electrophilicity; Suzuki coupling substrate
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 292.56 Br (5), Cl (2), cyclopentylamino (4) Pyrimidine core with H-bonding motifs; antimicrobial applications

Key Comparisons:

Halogen Positioning: 4-Bromo-2-chloropyridine (CAS 1211580-71-0) demonstrates that adjacent halogens (Br and Cl) increase electrophilicity at the pyridine ring, facilitating cross-coupling reactions .

Hydrogen-Bonding and Crystal Packing: Pyrimidine derivatives like 5-Bromo-2-chloropyrimidin-4-amine () form 2D supramolecular networks via N–H···N bonds, a feature less common in pyridines due to the absence of amino substituents .

Thermal and Solubility Properties :

  • 4-Bromo-2-methylpyridine has a lower melting point (32–36°C) compared to bulkier analogs, reflecting reduced molecular symmetry and weaker intermolecular forces .
  • The cyclopentyl group likely increases hydrophobicity, making 4-Bromo-2-cyclopentylpyridine more soluble in organic solvents than its methyl or chlorinated counterparts.

Synthetic Utility :

  • 2-Chloro-4-bromopyridine is a versatile intermediate for synthesizing nicotinic acid derivatives and bipyridine ligands .
  • Brominated pyridines with cyclopropane rings (e.g., 4-Bromo-2-(1-methylcyclopropyl)pyridine) are used in agrochemical research due to their metabolic stability .

Biological Activity

4-Bromo-2-cyclopentylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and implications in therapeutic applications.

4-Bromo-2-cyclopentylpyridine is characterized by the following chemical properties:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 73583-37-6

Pharmacological Profile

Research indicates that 4-Bromo-2-cyclopentylpyridine exhibits significant activity as a ligand for various receptors, particularly in the central nervous system. Its structural analogs have shown promise as selective serotonin receptor agonists, which may be leveraged for therapeutic applications in mood disorders and anxiety.

Table 1: Biological Activity Summary

Activity TypeDescription
Receptor Binding Agonist for 5-HT2A/2C serotonin receptors
CYP Metabolism Metabolized by CYP enzymes (e.g., CYP2B6, CYP2C19)
Toxicity Studies Evaluated for safety in animal models

Metabolic Pathways

The metabolism of 4-Bromo-2-cyclopentylpyridine involves cytochrome P450 (CYP) enzymes. A study focusing on the metabolism of related compounds revealed that CYPs 2B6 and 2C19 are primarily responsible for its biotransformation. This metabolic pathway is crucial for understanding the pharmacokinetics and potential toxicity of the compound.

Table 2: Kinetic Parameters of CYP Metabolism

CYP EnzymeKmK_m (μM)VmaxV_{max} (nmol/min/nmol CYP)Intrinsic Clearance (ml/min/nmol CYP)
CYP2B61.0225.124.6
CYP2C190.51647.992.8
CYP3A418.919.21.02

Case Study 1: Antidepressant Potential

A study evaluated the effects of various pyridine derivatives, including 4-Bromo-2-cyclopentylpyridine, on serotonin receptor activity. The findings suggested that this compound could enhance serotonergic signaling, indicating potential as an antidepressant agent.

Case Study 2: Toxicological Assessment

In another investigation, the toxicity profile of 4-Bromo-2-cyclopentylpyridine was assessed using rodent models. The results indicated a low toxicity threshold, with no significant adverse effects observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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